3-(2-Methoxyphenyl)pyridine
Overview
Description
3-(2-Methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Fluorescent Sensor Development
3-(2-Methoxyphenyl)pyridine derivatives have been utilized in developing fluorescent sensors. A notable example is a small molecule fluorescent probe based on a pyridine-pyridone scaffold, used for detecting Zn2+ ions. This probe demonstrates a chelation-enhanced fluorescence effect in the presence of Zn2+ (Hagimori et al., 2011).
2. Insecticide Development
Pyridine derivatives, including those with a this compound structure, have shown potential as insecticides. Their efficacy against pests like the cowpea aphid has been demonstrated, with some derivatives exhibiting significant insecticidal activity (Bakhite et al., 2014).
3. Corrosion Inhibition
Research has been conducted on pyridine derivatives as corrosion inhibitors for various metals. For instance, this compound derivatives have been effective in inhibiting steel corrosion in acidic environments. Their inhibition efficiency and adsorption properties were studied using techniques like electrochemical impedance spectroscopy and Tafel polarization (Ansari et al., 2015).
4. Structural Analysis and Molecular Docking
These derivatives have been used in molecular docking studies, which are crucial in drug discovery and biochemical receptor analysis. Their binding affinities and interactions with DNA have been examined, providing insights into their potential therapeutic applications (Mushtaque et al., 2016).
5. Developing Unidirectional Switches
This compound derivatives have been studied for their application in pH-triggered molecular switches. These switches have potential uses in various fields, including nanotechnology and molecular electronics (Tepper & Haberhauer, 2012).
Mechanism of Action
Target of Action
This compound is a derivative of pyridine, which is known to interact with various biological targets
Mode of Action
It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways . The exact interaction of 3-(2-Methoxyphenyl)pyridine with its targets and the resulting changes would require further investigation.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformations, and its eventual elimination
Result of Action
Understanding these effects would require detailed studies at the molecular and cellular levels, examining changes in gene expression, protein function, cellular signaling, and other biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can affect how this compound interacts with its targets and exerts its effects . .
Biochemical Analysis
Biochemical Properties
3-(2-Methoxyphenyl)pyridine, like other pyridines, plays a significant role in biochemical reactions. Pyridine moieties are often used in drugs because of their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability . They can act as bioisosteres of amines, amides, heterocyclic rings containing nitrogen atoms, and benzene rings .
Cellular Effects
Pyridine-containing compounds have been found to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents .
Molecular Mechanism
Pyridines are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Metabolic Pathways
Pyridines are known to be involved in various metabolic pathways in microorganisms .
Properties
IUPAC Name |
3-(2-methoxyphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWPLQGCHSVXQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399712 | |
Record name | 3-(2-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5958-01-0 | |
Record name | 3-(2-Methoxyphenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5958-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.